An In-depth Technical Guide to 2-(2-Methylphenoxy)propanoic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(2-Methylphenoxy)propanoic Acid: Structure, Properties, and Synthesis
Introduction
2-(2-Methylphenoxy)propanoic acid, also known as 2-(o-tolyloxy)propanoic acid, is an aryloxyalkanoic acid characterized by a propanoic acid moiety linked to an o-cresol via an ether bond. This guide provides a comprehensive technical overview of its chemical structure, properties, and synthesis. While detailed experimental data for this specific molecule is limited in publicly accessible literature, we will draw comparisons with its well-documented chlorinated analogue, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), to provide a broader context for understanding its potential characteristics and behavior. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound and its chemical class.
Chemical Structure and Identification
The fundamental structure of 2-(2-Methylphenoxy)propanoic acid consists of a phenoxy group substituted with a methyl group at the ortho position of the benzene ring. This phenoxy group is connected through an ether linkage to the second carbon of a propanoic acid chain. This structure gives rise to a chiral center at the C2 position of the propanoic acid, meaning it can exist as two enantiomers, (R) and (S), as well as a racemic mixture.
Molecular Representation
The chemical structure can be represented as follows:
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IUPAC Name: 2-(2-methylphenoxy)propanoic acid[1]
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Synonyms: 2-(o-Tolyloxy)propanoic acid, 2-(o-cresoxy)propionic acid[1]
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CAS Number: 7345-21-3[1]
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Molecular Formula: C₁₀H₁₂O₃[1]
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Molecular Weight: 180.20 g/mol [1]
The relationship between the core compound and its chlorinated analogue, Mecoprop, is illustrated below. The only structural difference is the presence of a chlorine atom at the para position of the phenyl ring in Mecoprop.
Figure 1: Structural relationship between 2-(2-Methylphenoxy)propanoic acid and its chlorinated analogue, Mecoprop.
Physicochemical Properties
Detailed experimental data on the physical properties of 2-(2-Methylphenoxy)propanoic acid are not extensively reported. However, we can infer some characteristics based on its structure and available computed data, alongside experimental data for Mecoprop for comparative purposes.
| Property | 2-(2-Methylphenoxy)propanoic acid (Computed/Inferred) | 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) (Experimental) |
| Molecular Weight | 180.20 g/mol [1] | 214.65 g/mol [2] |
| Appearance | Inferred to be a crystalline solid at room temperature. | Colorless to brown crystalline powder[3][4] |
| Melting Point | Data not available. | 94-95 °C[5][6] |
| Boiling Point | Data not available. | Decomposes upon heating[5][6] |
| Water Solubility | Data not available. | 900 mg/L at 20 °C[6] |
| LogP (Octanol/Water) | 2.5 (Computed)[1] | 1.17 (Experimental)[4] |
| pKa | Data not available. | ~3.8 (as a weak acid)[4] |
Note: The presence of the chlorine atom in Mecoprop influences its polarity and intermolecular forces, which in turn affects its physical properties like melting point and solubility. It is anticipated that 2-(2-Methylphenoxy)propanoic acid would exhibit different values for these properties.
Synthesis of 2-(2-Methylphenoxy)propanoic Acid
A common and effective method for the synthesis of aryloxyalkanoic acids is through a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide with an alpha-haloalkanoic acid or its salt.
Synthetic Pathway
The synthesis of 2-(2-Methylphenoxy)propanoic acid can be achieved by reacting o-cresol with 2-chloropropionic acid in the presence of a base. The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic sodium o-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloropropionic acid, leading to the displacement of the chloride ion and the formation of the ether linkage.
Figure 2: Synthetic workflow for 2-(2-Methylphenoxy)propanoic acid via Williamson ether synthesis.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar compounds.
Materials:
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o-Cresol
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2-Chloropropionic acid[7]
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Sodium hydroxide (NaOH)
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Toluene
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Hydrochloric acid (HCl)
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Methylene chloride
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Anhydrous sodium sulfate
Procedure:
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In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, dissolve o-cresol in toluene.
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Add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide.
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Heat the mixture to reflux to form the sodium o-cresolate, removing the water formed via azeotropic distillation.
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Once the formation of the phenoxide is complete (indicated by the cessation of water collection), cool the reaction mixture.
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Add a stoichiometric amount of 2-chloropropionic acid (or its sodium salt).
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Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours to allow the nucleophilic substitution to proceed.
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After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
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Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the product.
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Extract the product into an organic solvent such as methylene chloride.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 2-(2-Methylphenoxy)propanoic acid, which can be further purified by recrystallization.
Causality of Experimental Choices:
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Azeotropic removal of water: This step is crucial as it drives the equilibrium towards the formation of the sodium phenoxide, which is a much stronger nucleophile than the parent phenol, thereby increasing the reaction rate and yield.
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Choice of base: Sodium hydroxide is a strong, inexpensive base that is effective for deprotonating phenols.
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Acidification: The product is a carboxylic acid, which is soluble in its salt form in the aqueous basic solution. Acidification protonates the carboxylate, rendering the molecule less polar and causing it to precipitate from the aqueous solution, allowing for its extraction into an organic solvent.
Spectroscopic and Analytical Characterization
Comprehensive, publicly available spectroscopic data for 2-(2-Methylphenoxy)propanoic acid is limited. However, based on its structure, the following characteristic signals would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic protons of the methyl-substituted benzene ring.
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A quartet for the methine proton on the propanoic acid chain adjacent to the oxygen and the chiral center.
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A doublet for the methyl group on the propanoic acid chain.
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A singlet for the methyl group on the benzene ring.
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A broad singlet for the acidic proton of the carboxylic acid group.
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¹³C NMR:
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Signals corresponding to the aromatic carbons.
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A signal for the carbonyl carbon of the carboxylic acid.
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Signals for the methine and methyl carbons of the propanoic acid moiety.
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A signal for the methyl carbon attached to the benzene ring.
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Infrared (IR) Spectroscopy
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A broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
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C-O stretching bands for the ether linkage.
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C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
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Aromatic C=C stretching bands.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Biological Activity and Applications
There is a scarcity of information regarding the specific biological activities and applications of 2-(2-Methylphenoxy)propanoic acid. However, its structural similarity to phenoxy herbicides like Mecoprop suggests that it could potentially exhibit some level of plant growth-regulating activity.
Comparison with Mecoprop's Mechanism of Action
Mecoprop is a synthetic auxin herbicide.[5] It mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately causing their death.[5] The herbicidal activity of Mecoprop is primarily attributed to the (R)-(+)-enantiomer.[5]
It is plausible that 2-(2-Methylphenoxy)propanoic acid could also interact with the auxin receptors in plants, although its efficacy would likely be different from that of Mecoprop due to the absence of the chlorine atom, which can affect binding affinity and metabolic stability.
Potential Research Applications
Given the lack of extensive data, 2-(2-Methylphenoxy)propanoic acid could be a subject of interest in several research areas:
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Agrochemical research: As a potential herbicide or plant growth regulator, or as a scaffold for the synthesis of more complex agrochemicals.
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Drug discovery: Aryloxyalkanoic acids have been investigated for various therapeutic applications. The core structure of this compound could serve as a starting point for the development of new pharmaceutical agents.
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Material science: As a monomer or building block for the synthesis of polymers with specific properties.
Toxicology and Safety
No specific toxicological data for 2-(2-Methylphenoxy)propanoic acid is readily available. The European Chemicals Agency (ECHA) reports that it does not meet the criteria for GHS hazard classification based on the notifications received.[1]
For comparative purposes, Mecoprop is classified as slightly toxic (Toxicity Class III) by the U.S. Environmental Protection Agency.[5] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[3][4] Ingestion can lead to gastrointestinal distress.[3]
It is imperative to handle 2-(2-Methylphenoxy)propanoic acid with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
2-(2-Methylphenoxy)propanoic acid is a chiral aryloxyalkanoic acid with a well-defined chemical structure. While a logical synthetic route via Williamson ether synthesis is established, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, spectroscopic characteristics, biological activity, and toxicology. Its structural similarity to the widely used herbicide Mecoprop provides a valuable framework for predicting its potential behavior and for guiding future research. Further investigation into this compound is warranted to fully elucidate its properties and explore its potential applications in various fields of chemical and biological sciences.
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